N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide, such as N-cyclohexyl-2-nitrobenzamide, involves multi-step chemical reactions, including nucleophilic substitution reactions and ester hydrolysis, demonstrating a high-yield method for producing these compounds (Zhou et al., 2021). Furthermore, the synthesis of 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a photoaffinity analog of an influenza fusion inhibitor, showcases the complexity and versatility of synthesizing benzamide derivatives with specific functional groups (Dischino et al., 1999).
Molecular Structure Analysis
The crystal structure analysis of N-cyclohexyl-2-nitrobenzamide provides insight into its molecular configuration, revealing that it crystallizes in the monoclinic space group P21/n, with specific cell parameters and a crystal packing stabilized by N–H⋯O hydrogen bonds (Saeed et al., 2010).
Chemical Reactions and Properties
The photoreaction of 2-halo-N-pyridinylbenzamide highlights the compound's ability to undergo photocyclized reactions, leading to the formation of benzo[c]naphthyridinones under specific conditions, suggesting the versatility of N-pyridinylbenzamide derivatives in chemical transformations (Park et al., 2001).
Scientific Research Applications
PET Imaging of Serotonin 1A Receptors
N-cyclohexyl-4-fluoro-N-2-pyridinylbenzamide derivatives, such as 18F-Mefway, have been evaluated for their potential in PET imaging, specifically for quantifying 5-HT1A receptors in humans. This research aims to improve the imaging of serotonin receptors, which is crucial for studying various neurological conditions. Although 18F-Mefway demonstrated lower distribution volume ratios (DVR) and a greater overestimation bias in comparison to 18F-FCWAY, its resistance to in vivo defluorination presents a significant advantage, eliminating the need for a defluorination inhibitor. This characteristic potentially makes 18F-Mefway a promising PET radioligand for imaging 5-HT1A receptors in the human brain (Choi et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-15-11-9-14(10-12-15)18(22)21(16-6-2-1-3-7-16)17-8-4-5-13-20-17/h4-5,8-13,16H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQQLASZGCVEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326854 |
Source
|
Record name | N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
380189-42-4 |
Source
|
Record name | N-cyclohexyl-4-fluoro-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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